molecular formula C4H4Br2O2 B6172340 (1R)-2,2-dibromocyclopropane-1-carboxylic acid CAS No. 198015-52-0

(1R)-2,2-dibromocyclopropane-1-carboxylic acid

Cat. No. B6172340
CAS RN: 198015-52-0
M. Wt: 243.9
InChI Key:
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Description

(1R)-2,2-dibromocyclopropane-1-carboxylic acid (DBCA) is a versatile organic compound that has numerous applications in synthetic organic chemistry and biological research. DBCA is a brominated cyclopropane carboxylic acid and is used in a variety of synthesis methods and scientific research applications.

Scientific Research Applications

(1R)-2,2-dibromocyclopropane-1-carboxylic acid has numerous applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. Additionally, (1R)-2,2-dibromocyclopropane-1-carboxylic acid has been used in the synthesis of biologically active compounds and has been used in a variety of biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (1R)-2,2-dibromocyclopropane-1-carboxylic acid is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. Additionally, (1R)-2,2-dibromocyclopropane-1-carboxylic acid may act as a substrate for enzymes involved in the synthesis of a variety of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-2,2-dibromocyclopropane-1-carboxylic acid are not well understood. However, studies have shown that the compound has anti-inflammatory and anti-allergic effects. Additionally, (1R)-2,2-dibromocyclopropane-1-carboxylic acid has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of (1R)-2,2-dibromocyclopropane-1-carboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. Additionally, (1R)-2,2-dibromocyclopropane-1-carboxylic acid can be used in a variety of synthesis methods and can be used to synthesize a variety of compounds. However, the use of (1R)-2,2-dibromocyclopropane-1-carboxylic acid in laboratory experiments also has some limitations. It can be toxic in high concentrations and can cause irritation to the skin and eyes. Additionally, it can be difficult to remove from reaction mixtures, which can lead to contamination of other compounds.

Future Directions

There are a number of potential future directions for the use of (1R)-2,2-dibromocyclopropane-1-carboxylic acid. For example, further research could be conducted to explore the potential therapeutic applications of the compound. Additionally, further research could be conducted to explore the potential use of (1R)-2,2-dibromocyclopropane-1-carboxylic acid in the synthesis of novel compounds. Additionally, further research could be conducted to explore the potential use of (1R)-2,2-dibromocyclopropane-1-carboxylic acid in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential use of (1R)-2,2-dibromocyclopropane-1-carboxylic acid in the synthesis of biologically active compounds.

Synthesis Methods

(1R)-2,2-dibromocyclopropane-1-carboxylic acid can be synthesized through a variety of methods. One common method involves the addition of a brominating agent, such as N-bromosuccinimide (NBS), to an alkene. This reaction produces a bromocyclopropane, which can then be hydrolyzed in the presence of an acid to form (1R)-2,2-dibromocyclopropane-1-carboxylic acid. Another method involves the use of an organobromine reagent, such as dibromoethane, to brominate an alkene. The resulting bromocyclopropane can then be hydrolyzed to form (1R)-2,2-dibromocyclopropane-1-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-2,2-dibromocyclopropane-1-carboxylic acid involves the bromination of cyclopropane followed by carboxylation of the resulting dibromocyclopropane.", "Starting Materials": [ "Cyclopropane", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Bromination of cyclopropane using bromine in the presence of sodium hydroxide to yield 1,2-dibromocyclopropane", "Treatment of 1,2-dibromocyclopropane with carbon dioxide in diethyl ether to yield (1R)-2,2-dibromocyclopropane-1-carboxylic acid", "Purification of the product using hydrochloric acid and sodium bicarbonate" ] }

CAS RN

198015-52-0

Product Name

(1R)-2,2-dibromocyclopropane-1-carboxylic acid

Molecular Formula

C4H4Br2O2

Molecular Weight

243.9

Purity

95

Origin of Product

United States

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